Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-
Overview
Description
TP-2857 is antimicrobial agent.
Scientific Research Applications
Photophysical Properties and Fluorescence
- N-2-Aryl-1,2,3-Triazoles, derivatives related to the chemical , have been studied for their blue-emitting fluorescent properties. These compounds, synthesized from amino substituted naphthylsulphonic acids and related compounds, exhibit photophysical properties including absorption and emission in the blue and green regions, and are thermally stable up to 300°C. They have potential applications in fluorescence and imaging technologies (Padalkar, Lanke, Chemate, & Sekar, 2015).
Synthetic Approaches and Derivatives
- Research on quinones has led to the synthesis of various naphth[2,3-d]isoxazole derivatives. These compounds have potential in the development of novel therapeutic agents and have been evaluated for their antifungal activity. This highlights the chemical's significance in synthetic chemistry and drug discovery (Santos, Faria, Iley, Coles, Hursthouse, Martins, & Moreira, 2010).
Structural Analysis and Crystallography
- Detailed structural analysis of benz[4,5]isoquino[1,2‐b]quinazoline derivatives, closely related to the queried chemical, has been conducted. This includes the study of crystallographic properties and intramolecular steric repulsions, providing insights into the molecular structure and potential applications in material science and pharmaceuticals (Lindeman, Ponomarev, & Rusanov, 1995).
Anticancer Properties
- Some derivatives of this compound class have been synthesized and screened for their cytotoxic effects against various cancer cell lines. This research suggests potential applications in the development of novel anticancer drugs (Dang Thi, Vu Thi, Phuong, Nguyen, The, Duc, Depetter, Nguyen, & D’hooghe, 2015).
Anti-Stress Agents
- Pyrrolo[3,4-d]isoxazole derivatives, related to the compound , have been synthesized and evaluated for anti-stress activity. These studies suggest potential therapeutic applications of these compounds as anti-stress agents (Badru, Anand, & Singh, 2012).
properties
IUPAC Name |
(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O5Si/c1-8-30(9-2)23-20-16-13-17-21(31)28(20,35-36(6,7)27(3,4)5)25(32)22-24(23)34-29-26(22)33-18-19-14-11-10-12-15-19/h10-15,17,20,23H,8-9,16,18H2,1-7H3/t20-,23-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNXUCJZFHOSCM-GTFGCAHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1C2CC=CC(=O)C2(C(=O)C3=C1ON=C3OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@H]1[C@@H]2CC=CC(=O)[C@@]2(C(=O)C3=C1ON=C3OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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